molecular formula C20H21FN2O3 B4032898 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Cat. No.: B4032898
M. Wt: 356.4 g/mol
InChI Key: NHSSJNVMAAOQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a synthetic organic compound designed for pharmaceutical and biochemical research. Its structure incorporates a piperazine ring—a nitrogen-containing heterocycle frequently employed in medicinal chemistry to optimize the physicochemical properties of a molecule and serve as a versatile scaffold for arranging pharmacophoric groups . The 2-fluorophenyl substitution on the piperazine is a common feature in many bioactive molecules and is known to influence the compound's interaction with biological targets . Research Applications and Value: Piperazine-containing compounds are prevalent in a wide range of therapeutic areas. This specific compound is of high interest as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in the development of ligands for central nervous system (CNS) targets, anticancer agents, and antimicrobials. The presence of the acetoxy group and the carbonyl linker offers sites for further chemical modification, making it a versatile synthon . Note on Use: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-15(24)26-19(16-7-3-2-4-8-16)20(25)23-13-11-22(12-14-23)18-10-6-5-9-17(18)21/h2-10,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSSJNVMAAOQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential , particularly in the treatment of various diseases. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties. In vitro experiments demonstrated its ability to inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest through inhibition of critical kinases like CDK5 and GSK3α/β.
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes and receptors, which are crucial in various biological pathways. For example, it has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which modulates nucleotide metabolism and cellular signaling pathways.

Biological Studies

The unique structural features of the compound make it suitable for structure-activity relationship (SAR) studies. Researchers use this compound to explore how different substituents affect biological activity, providing insights into drug design and development.

In Vitro Studies on Anticancer Effects

A series of in vitro studies were conducted to assess the anticancer efficacy of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF7)12Induction of apoptosis
Colon Cancer (HT29)15Cell cycle arrest
Lung Cancer (A549)10Inhibition of CDK5

These findings suggest that the compound could be developed further as a therapeutic agent targeting multiple cancer types.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, thereby inhibiting their activity and affecting the cellular uptake of nucleosides.

Comparison with Similar Compounds

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate can be compared with other similar compounds, such as:

Biological Activity

The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a significant member of the piperazine family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3O3
  • Molecular Weight : 345.37 g/mol

The structure features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

2D Structure Representation

Chemical Structure

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine moiety allows it to interact with various receptors, including:

  • Serotonin Receptors (5-HT) : Influences mood and anxiety.
  • Dopamine Receptors (D2) : Impacts psychotic disorders and movement regulation.

Pharmacological Effects

Research has shown that this compound can act as an antagonist at certain serotonin receptor subtypes while exhibiting agonistic properties at others. This dual action can lead to therapeutic benefits in conditions such as:

  • Anxiety Disorders
  • Depression
  • Schizophrenia

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study published in Frontiers in Pharmacology demonstrated that derivatives of this compound showed significant antidepressant-like effects in rodent models, indicating potential for treating major depressive disorder (MDD) .
  • Neuroprotective Effects :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) :
    • Research highlighted the importance of the fluorophenyl group in enhancing receptor affinity and selectivity, leading to improved efficacy compared to non-fluorinated analogs .

Data Table: Biological Activity Summary

Activity TypeEffectReference
AntidepressantSignificant reduction in despair levels
NeuroprotectionProtection against oxidative damage
Receptor InteractionModulation of serotonin/dopamine receptors

Q & A

Basic: What are the key synthetic steps and purification methods for 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate?

The synthesis involves multi-step reactions, including:

  • Stepwise coupling : Reacting 2-fluorobenzoyl chloride with piperazine derivatives under reflux conditions with potassium carbonate as a base .
  • Deprotection and functionalization : Using trifluoroacetic acid (TFA) to remove protecting groups (e.g., Boc) and introduce the phenylethyl acetate moiety .
  • Purification : Silica gel column chromatography with a solvent gradient (e.g., EtOAc:petroleum ether, 1:1) to isolate intermediates and final products .
    Critical note : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC .

Advanced: How can computational modeling enhance the design of reaction pathways for this compound?

Integrate quantum chemical calculations (e.g., density functional theory, DFT) to:

  • Predict transition states and energy barriers for piperazine coupling and esterification steps .
  • Optimize solvent selection using COSMO-RS simulations to improve reaction yields .
  • Validate experimental data (e.g., NMR chemical shifts) via molecular dynamics (MD) simulations .
    Example : Reaction path searches for TFA-mediated deprotection can reduce trial-and-error experimentation by 30–50% .

Analytical: What spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm piperazine ring substitution patterns and ester group placement. Overlapping signals can be resolved via 2D-COSY or HSQC .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 413.18) and fragments (e.g., loss of acetate group at m/z 329) .
  • X-ray crystallography : Single-crystal analysis provides absolute configuration (e.g., monoclinic P21_1/n space group, a = 10.055 Å, β = 91.96°) .

Structural: How are hydrogen atoms modeled in crystallographic refinement for this compound?

  • Riding model : Hydrogen atoms are placed geometrically with fixed C–H (0.93–0.96 Å) and O–H (0.82 Å) distances .
  • Isotropic displacement parameters : UisoU_{\text{iso}}(H) = 1.2×UeqU_{\text{eq}}(parent atom) for aromatic H and 1.5× for methyl/O–H groups .
  • Validation : Residual electron density maps (< 0.3 eÅ3^{-3}) confirm absence of misplaced H atoms .

Biological: What experimental designs evaluate this compound’s activity in neurological disorder models?

  • In vitro receptor binding : Screen for dopamine D2_2/D3_3 or serotonin 5-HT1A_{1A} receptor affinity via radioligand displacement assays (IC50_{50} determination) .
  • Functional assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs (e.g., D2_2 receptors) .
  • ADME profiling : Assess metabolic stability in liver microsomes and blood-brain barrier permeability via PAMPA .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

  • Case study : Discrepancies in piperazine ring conformation (NMR vs. X-ray) may arise from dynamic averaging in solution.
  • Resolution : Perform variable-temperature NMR or NOESY to detect restricted rotation . Cross-validate with DFT-optimized gas-phase vs. solid-state structures .

Methodological: What strategies optimize reaction yields for scale-up synthesis?

  • Design of experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
  • Continuous flow chemistry : Minimize side reactions (e.g., ester hydrolysis) by controlling residence time .
  • Catalyst screening : Test Pd/C or enzyme-mediated acylations for greener synthesis .

Stability: How to assess hydrolytic degradation of the acetate group?

  • Forced degradation : Expose to acidic (HCl), basic (NaOH), and neutral buffers at 40°C. Monitor via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (kobsk_{\text{obs}}) and half-life (t1/2t_{1/2}) under physiological pH .

Table 1: Key Crystallographic Data

ParameterValueSource
Space groupP21_1/n
Unit cell (a, b, c)10.055 Å, 9.601 Å, 21.946 Å
β angle91.96°
RintR_{\text{int}}0.073

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.